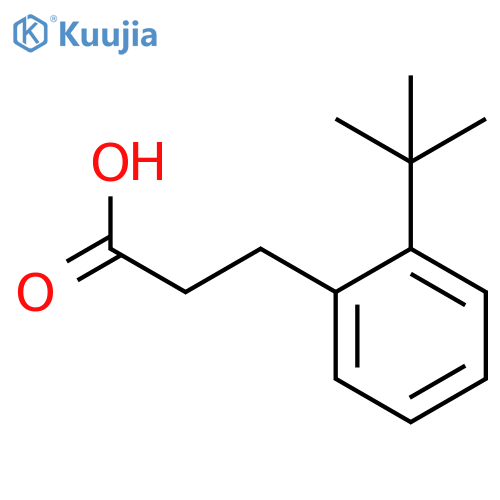Cas no 1261445-63-9 (3-(2-tert-butylphenyl)propanoic acid)

1261445-63-9 structure
商品名:3-(2-tert-butylphenyl)propanoic acid
3-(2-tert-butylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-tert-Butyl-phenyl)-propionic acid
- 3-(2-tert-butylphenyl)propanoic acid
-
- インチ: 1S/C13H18O2/c1-13(2,3)11-7-5-4-6-10(11)8-9-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)
- InChIKey: QQXJIRRQQQWSGT-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CCC1=CC=CC=C1C(C)(C)C
3-(2-tert-butylphenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457279-100mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 100mg |
$678.0 | 2023-09-29 | ||
| Enamine | EN300-1457279-5000mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 5000mg |
$2235.0 | 2023-09-29 | ||
| Enamine | EN300-1457279-1000mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 1000mg |
$770.0 | 2023-09-29 | ||
| Enamine | EN300-1457279-500mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 500mg |
$739.0 | 2023-09-29 | ||
| Enamine | EN300-1457279-1.0g |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1457279-250mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 250mg |
$708.0 | 2023-09-29 | ||
| Enamine | EN300-1457279-50mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 50mg |
$647.0 | 2023-09-29 | ||
| Enamine | EN300-1457279-2500mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 2500mg |
$1509.0 | 2023-09-29 | ||
| Enamine | EN300-1457279-10000mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 10000mg |
$3315.0 | 2023-09-29 |
3-(2-tert-butylphenyl)propanoic acid 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
1261445-63-9 (3-(2-tert-butylphenyl)propanoic acid) 関連製品
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
